molecular formula C22H21N3OS B3537475 N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide

N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide

Cat. No.: B3537475
M. Wt: 375.5 g/mol
InChI Key: YAYUEIZNXPKSDV-UHFFFAOYSA-N
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Description

N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions. Common reagents include halogenated benzenes and strong bases.

    Formation of the Carbamothioyl Group: This group is typically introduced through the reaction of isothiocyanates with amines.

    Attachment of the Naphthalene Moiety: The naphthalene ring can be introduced through Friedel-Crafts acylation reactions using naphthalene and acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenated reagents and strong bases or acids are commonly employed.

Major Products

    Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.

    Reduction: Thiols and amines.

    Substitution: Various substituted phenyl and naphthalene derivatives.

Scientific Research Applications

N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins, potentially inhibiting or modulating their activity . The phenyl and naphthalene groups may enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrrolidine ring, phenyl group, and naphthalene moiety in a single molecule allows for diverse interactions and applications.

Properties

IUPAC Name

N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c26-21(18-11-7-9-16-8-1-2-10-17(16)18)24-22(27)23-19-12-3-4-13-20(19)25-14-5-6-15-25/h1-4,7-13H,5-6,14-15H2,(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYUEIZNXPKSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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